

improving the accuracy of the Tuna Scope Al

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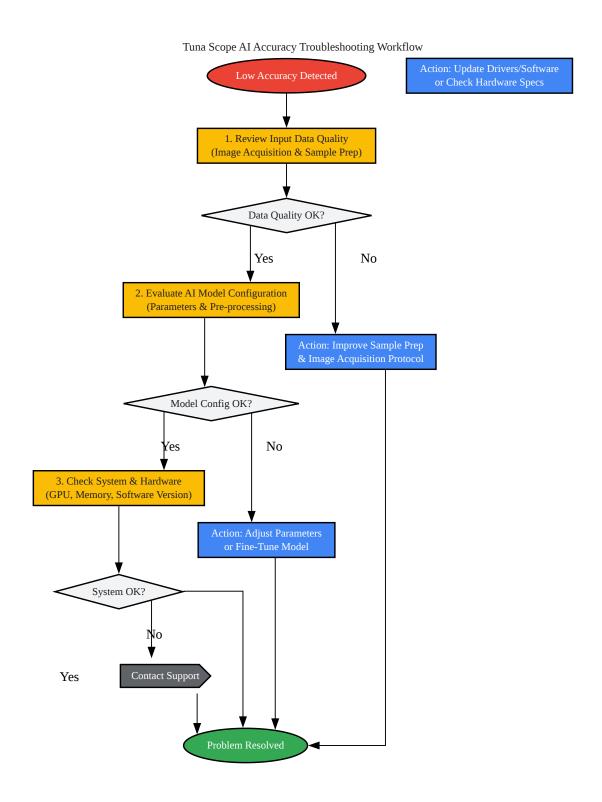
Tuna Scope AI: Technical Support Center

Welcome to the Tuna Scope Al Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot issues and optimize the accuracy of your experimental results.

General Troubleshooting Workflow

Before diving into specific FAQs, consider this general workflow for diagnosing accuracy issues with the Tuna Scope AI. This systematic approach can help you quickly pinpoint the root cause of a problem.





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Caption: A high-level workflow for diagnosing and resolving accuracy issues.



Frequently Asked Questions (FAQs) Section 1: Data Acquisition & Sample Quality

Q1: Why is the AI model failing to segment cells in dense or overlapping regions?

A: This is often due to issues with image contrast, sample preparation, or the chosen imaging modality.[1][2] Deep learning models require clear boundaries to perform accurate instance segmentation.[1][2]

- Troubleshooting Steps:
 - Staining Protocol: Ensure your staining protocol provides high contrast for the features of interest (e.g., nuclei, cytoplasm). Use standardized staining protocols for consistent results.[3]
 - Cell Density: If possible, reduce cell plating density to minimize significant overlap.
 - Optical Sectioning: For thick samples, use a confocal or light-sheet microscope to create optical sections. This reduces out-of-focus light and improves boundary detection.
 - Image Pre-processing: Use the Tuna Scope Al's built-in pre-processing tools, such as denoising algorithms, to enhance image quality before analysis.[4]

Q2: My analysis results are inconsistent across different experimental batches. What could be the cause?

A: Batch-to-batch variability is a common challenge and typically points to inconsistencies in sample preparation or image acquisition.[3][5] AI models are highly sensitive to variations in input data.[6]

- Troubleshooting Steps:
 - Standardize Protocols: Implement and strictly follow Standard Operating Procedures (SOPs) for every step, from sample collection to fixation and staining.[3]
 - Calibrate Imaging System: Regularly calibrate your microscope, including light source intensity and camera settings. Document all settings for each batch.[3]



- Use Control Samples: Include positive and negative control samples in each batch to monitor for and quantify variability.
- Data Normalization: Utilize the normalization features within Tuna Scope AI. This can help correct for minor, systematic variations in brightness or color between batches.

Q3: The AI is misinterpreting imaging artifacts as biological features. How can I prevent this?

A: Artifacts from dust, scratches, uneven illumination, or excessive phototoxicity can mislead the AI.[7] The principle of "garbage in, garbage out" is critical; the AI learns from the data it is given.[8]

- Troubleshooting Steps:
 - Clean Optics: Regularly clean all microscope optical components (objectives, lenses, camera sensor).
 - Flat-Field Correction: Acquire a flat-field correction image to correct for uneven illumination. Most microscope software and Tuna Scope AI support this correction.
 - Optimize Exposure: Use the lowest possible laser power and exposure time to prevent phototoxicity and photobleaching, which can alter morphology.
 - Artifact Removal: If artifacts cannot be prevented during acquisition, use Tuna Scope Al's "Region of Interest (ROI) Exclusion" tool to manually mark and exclude artifacts from the analysis pipeline.

Section 2: Al Model & Analysis Accuracy

Q1: The default segmentation model is not accurate for my specific cell type. What should I do?

A: Pre-trained models are excellent starting points but may require specialization for novel or unique morphologies.[9] The solution is to use the "Fine-Tuning" or "Re-training" workflow.

- Troubleshooting Steps:
 - Generate Ground Truth: Use the annotation tools in Tuna Scope AI to manually and accurately segment a representative set of your images (we recommend 50-100 examples



of your target cells). These manual annotations serve as the "ground truth" for the model to learn from.[10]

- Initiate Fine-Tuning: Follow the "Protocol for Fine-Tuning the Tuna Scope AI Segmentation Model" provided below. This process adjusts the weights of the pre-trained network to better recognize your specific features.
- Iterate and Validate: After the first round of fine-tuning, validate the new model on a separate set of test images. If accuracy is still suboptimal, annotate more examples, particularly focusing on "edge cases" where the model struggles, and repeat the finetuning process.[11]

Q2: How do I know if my measurements are accurate and reproducible?

A: Validation is a critical step for any quantitative microscopy experiment.[12] This involves using known standards and control experiments to confirm that the tool is measuring what you intend it to measure.

- Troubleshooting Steps:
 - Use Validation Samples: Image and analyze samples with known characteristics (e.g., fluorescent microspheres of a known size and intensity) to validate the Al's measurement capabilities.[12]
 - Perform Control Experiments: Use biological controls (e.g., a knockout cell line or a drugtreated sample) where you expect a specific, measurable change. Verify that Tuna Scope Al detects this expected change.
 - Assess Reproducibility: Analyze the same image multiple times to ensure the results are identical. Run different images from the same sample to assess technical variation.

Quantitative Data: Impact of Image Quality on Al Accuracy

The quality of input data has a direct and significant impact on the accuracy of AI segmentation. The following table summarizes internal testing results, demonstrating how



changes in image acquisition parameters can affect the Dice Similarity Coefficient (a common metric for segmentation accuracy, where 1.0 is a perfect match).

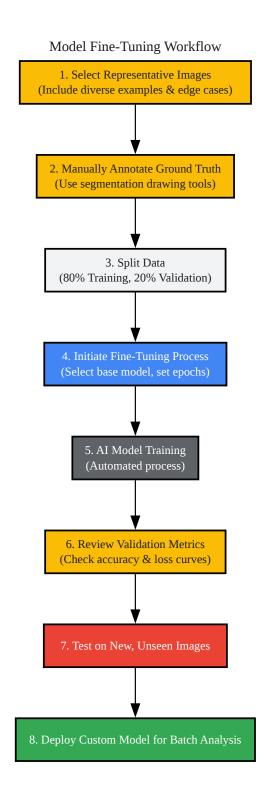
Parameter	Setting 1	Accuracy (Dice)	Setting 2	Accuracy (Dice)	Recommen dation
Signal-to- Noise Ratio (SNR)	Low (5 dB)	0.65 ± 0.08	High (20 dB)	0.92 ± 0.03	Increase exposure time or laser power (while avoiding saturation).
Image Bit Depth	8-bit (256 levels)	0.81 ± 0.05	16-bit (65,536 levels)	0.94 ± 0.02	Always acquire images in 12- bit or 16-bit format for better dynamic range.
Optical Sectioning	Widefield (Epifluoresce nce)	0.72 ± 0.11	Confocal (1 Airy Unit)	0.96 ± 0.02	Use confocal or other optical sectioning techniques for thick or dense samples.
Image Compression	Lossy (JPEG 80%)	0.79 ± 0.06	Lossless (TIFF)	0.95 ± 0.02	Never use lossy compression. Always save raw data in a lossless format like TIFF.[7]



Experimental Protocols Protocol: Fine-Tuning the Tuna Scope Al Segmentation Model

This protocol describes the step-by-step process for adapting the base segmentation model to your specific cell type or imaging conditions.





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Caption: A step-by-step workflow for fine-tuning the AI model with user data.



Methodology:

- Image Curation:
 - Select a diverse set of at least 20-30 high-quality, representative images from your dataset.
 - Include examples of varying cell densities, morphologies, and potential artifacts. These are crucial for building a robust model.
- Manual Annotation (Creating Ground Truth):
 - o Open the "Annotation Module" in Tuna Scope Al.
 - For each image, use the polygon or brush tool to carefully and precisely outline every cell
 of interest.
 - Save the annotations. This will create a corresponding mask file for each image that the AI
 will use as the correct answer during training.
- Initiating the Fine-Tuning Workflow:
 - Navigate to the "Al Model Training" module.
 - Select "Fine-Tune Existing Model."
 - Choose the appropriate base model (e.g., "General Cell Nuclei" or "Cytoplasm-Fibroblast").
 - Point the software to your folder of raw images and the corresponding folder of annotated masks.
 - The software will automatically split your data into training and validation sets.
- Training and Validation:
 - Set the number of training epochs. For fine-tuning, 50-100 epochs is typically sufficient.



- Click "Start Training." The process will utilize the available GPU to accelerate training.
- Upon completion, the software will display validation metrics (e.g., Dice coefficient, Intersection over Union). A value >0.9 indicates excellent performance.
- Deployment:
 - Save the newly trained model with a descriptive name (e.g., "MCF7 Nuclei Confocal v1").
 - You can now select this model from the dropdown menu in the main "Analysis Pipeline" module for use on your future experiments.

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